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YL-939: A Non-Classical Inhibitor of Ferroptosis Targeting Prohibitin 2

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1] Unlike apoptosis or necroptosis, ferroptosis is characterized by distinct morphological and biochemical features, such as mitochondrial shrinkage and depletion of glutathione (GSH).[2] The discovery of molecules that can modulate this pathway is of significant therapeutic interest.

This technical guide provides an in-depth overview of **YL-939**, a novel small molecule identified as a non-classical inhibitor of ferroptosis.[2][3] Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, **YL-939** functions through a distinct mechanism of action, offering a new therapeutic avenue for diseases associated with ferroptosis.[1][2] This document outlines the core characteristics of **YL-939**, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

YL-939 exerts its anti-ferroptotic effects by directly targeting Prohibitin 2 (PHB2), a highly conserved intracellular protein.[2][3] Chemical proteomics has identified PHB2 as the specific biological target of **YL-939**.[2] The binding of **YL-939** to PHB2 initiates a signaling cascade that culminates in the upregulation of ferritin, the primary intracellular iron storage protein.[2][4]



This increase in ferritin expression, at both the mRNA (FTH1 and FTL) and protein levels, leads to enhanced iron sequestration.[2][5] By reducing the intracellular labile iron pool, **YL-939** mitigates the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[2][5] This mechanism distinguishes **YL-939** from classical ferroptosis inhibitors and highlights a novel regulatory axis in this cell death pathway.[2] Notably, **YL-939** does not significantly affect the levels of key proteins in other known anti-ferroptotic pathways, such as GPX4, FSP1, GCH1, or DHODH, underscoring the specificity of its action.[2]

Signaling Pathway of YL-939



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Caption: Signaling pathway of YL-939 in ferroptosis inhibition.

Quantitative Data Presentation

The efficacy of **YL-939** has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of YL-939 Against Ferroptosis

Cell Line	Ferroptosis Inducer	IC50 (μM)	Reference
HT-1080	Erastin	0.14	[6]
Miapaca-2	Erastin	0.25	[6]
Calu-1	Erastin	0.16	[6]
HCT116	Erastin	0.16	[6]
SHSY5Y	Erastin	0.24	[6]



Table 2: Effect of YL-939 on Key Biomarkers of

Ferroptosis

Biomarker	Cell Line	Treatment	Observed Effect	Reference
Malondialdehyde (MDA)	ES-2	Erastin + YL-939	Substantial reduction compared to Erastin alone	[2]
Cytosolic ROS	ES-2	Erastin + YL-939 (5 μM)	Reduction in ROS levels	[6]
Lipid ROS	ES-2	Erastin + YL-939 (5 μM)	Reduction in lipid ROS levels	[6]
Ferritin Protein	ES-2	YL-939 (3 μM)	Concentration- dependent increase	[6]
FTH1 and FTL mRNA	ES-2	YL-939	Increased mRNA expression	[2]

Table 3: In Vivo Efficacy of YL-939

Animal Model	Treatment	Key Findings	Reference
Acetaminophen (APAP)-induced acute liver injury in male C57BL/J6 mice	YL-939 (3 mg/kg, single i.p. injection)	Ameliorated liver damage, inhibited cell death and inflammatory infiltration	[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize YL-939.

Cell Viability (MTT) Assay



This assay is used to assess the protective effect of **YL-939** against ferroptosis-induced cell death.

Materials:

- Cells (e.g., ES-2, HT-1080)
- 96-well plates
- Complete culture medium
- Ferroptosis inducer (e.g., Erastin)
- YL-939
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of YL-939 for 1-2 hours.
- Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 μM Erastin).
- Incubate for 24-48 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- $\circ\,$ Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



Calculate cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (C11-BODIPY)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

- Materials:
 - Cells
 - 6-well plates or imaging dishes
 - Complete culture medium
 - Ferroptosis inducer
 - YL-939
 - C11-BODIPY 581/591 probe
 - Fluorescence microscope or flow cytometer
- Protocol:
 - Seed cells and treat with YL-939 and a ferroptosis inducer as described for the MTT assay.
 - $\circ~$ Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 $\mu M.$
 - Incubate for 30-60 minutes at 37°C.
 - Wash the cells twice with PBS.
 - For microscopy, image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.
 - For flow cytometry, harvest the cells and analyze the fluorescence shift from red to green.



• The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Western Blot Analysis

This technique is used to measure the protein levels of PHB2 and ferritin.

- Materials:
 - Cells
 - RIPA lysis buffer with protease inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk in TBST)
 - Primary antibodies (anti-PHB2, anti-ferritin, anti-β-actin)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
 - Imaging system
- Protocol:
 - Lyse treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.

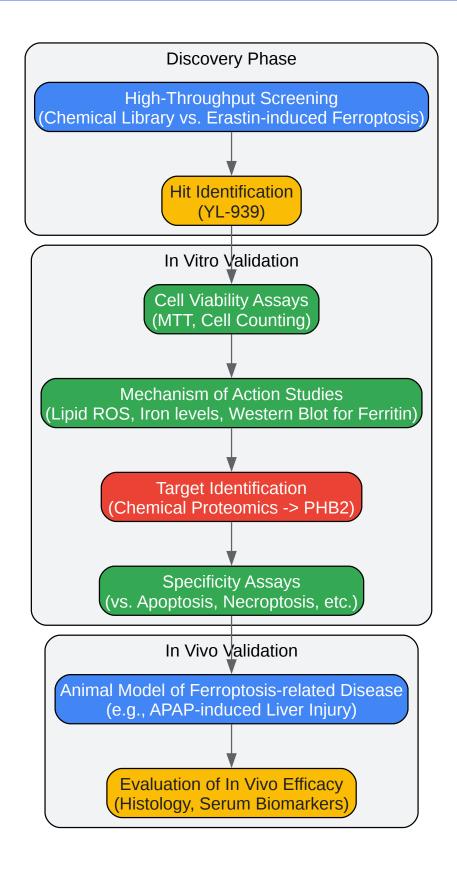


- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Detect the signal using an imaging system.

Experimental Workflow

The discovery and validation of YL-939 followed a logical and systematic workflow.





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Caption: Experimental workflow for the discovery and validation of YL-939.



Conclusion

YL-939 represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, centered on the PHB2-ferritin axis, provides a new strategy for therapeutic intervention in a range of diseases where ferroptosis is implicated. The data presented in this guide demonstrate the potent and specific anti-ferroptotic activity of **YL-939**, both in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate **YL-939** or to identify and characterize other novel modulators of ferroptosis.

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